(1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid
CAS No.: 52920-02-2
Cat. No.: VC4032099
Molecular Formula: C6H8O4
Molecular Weight: 144.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52920-02-2 |
|---|---|
| Molecular Formula | C6H8O4 |
| Molecular Weight | 144.12 g/mol |
| IUPAC Name | (1R,2R)-2-methoxycarbonylcyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C6H8O4/c1-10-6(9)4-2-3(4)5(7)8/h3-4H,2H2,1H3,(H,7,8)/t3-,4-/m1/s1 |
| Standard InChI Key | IRRAJLZEAOBJIV-QWWZWVQMSA-N |
| Isomeric SMILES | COC(=O)[C@@H]1C[C@H]1C(=O)O |
| SMILES | COC(=O)C1CC1C(=O)O |
| Canonical SMILES | COC(=O)C1CC1C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Profile
The compound, with the molecular formula and a molecular weight of 144.13 g/mol , features a cyclopropane ring substituted at the 1- and 2-positions with a carboxylic acid () and a methoxycarbonyl () group, respectively. The (1R,2R) relative configuration denotes the spatial arrangement of these substituents, which is critical for its reactivity and interactions in chiral environments.
The IUPAC name, (1R,2R)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid, reflects its stereochemistry and functional groups . Its InChI key (IRRAJLZEAOBJIV-QWWZWVQMSA-N) and SMILES notation (O=C(OC)[C@@H]1[C@H](C(O)=O)C1) provide unambiguous representations of its structure .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 144.13 g/mol | |
| CAS Number | 52920-02-2 | |
| Hazard Statements | H302 (Harmful if swallowed) | |
| Precautionary Measures | P264, P270, P301+P312, P330 |
Synthesis and Synthetic Applications
Synthetic Routes
The synthesis of (1R,2R)-rel-2-(methoxycarbonyl)cyclopropanecarboxylic acid typically involves cyclopropanation strategies, such as the Sharpless cyclopropanation or 1,3-dipolar cycloadditions . For instance, the reaction of cyclic nitrones with bicyclopropylidene (BCP) under controlled conditions yields spirocyclopropane intermediates, which undergo acid-mediated rearrangements to form cyclopropanecarboxylic acid derivatives .
In one protocol, enantiopure pyrroline N-oxides derived from chiral precursors react with BCP to generate diastereomerically enriched cycloadducts. Subsequent treatment with trifluoroacetic acid (TFA) induces a fragmentative thermal rearrangement (CPI-ATR), yielding the target compound with retention of stereochemistry .
Role in Asymmetric Synthesis
The strained cyclopropane ring enhances reactivity in ring-opening reactions, making this compound a versatile precursor for:
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Pharmaceutical intermediates: Used in synthesizing GPR120 modulators for diabetes therapeutics .
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OLED materials: Serves as a building block for electroluminescent compounds due to its rigid structure.
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Peptidomimetics: The stereochemical integrity enables incorporation into pseudodipeptides, as demonstrated by couplings with L-phenylalanine methyl ester .
Pharmacological and Industrial Applications
GPR120 Modulation
Cyclopropanecarboxylic acid derivatives, including the (1R,2R) isomer, are pivotal in developing GPR120 agonists. These compounds modulate free fatty acid receptor activity, offering therapeutic potential for metabolic disorders like type 2 diabetes . Structural analogs with substituted aryl groups exhibit enhanced binding affinity and metabolic stability .
Material Science Contributions
In organic electronics, the compound’s rigid cyclopropane core improves charge transport in OLEDs. Its derivatization into electron-transport layers (ETLs) enhances device efficiency and luminance .
Recent Advances and Research Directions
Fragment-Based Drug Design
Recent studies exploit the compound’s cyclopropane motif to design spirocyclic kinase inhibitors. The strain energy of the ring facilitates selective binding to ATP pockets in target enzymes .
Green Synthesis Innovations
Microwave-assisted synthesis protocols now achieve higher yields (up to 94%) in fragmentative rearrangements, reducing reaction times from hours to minutes .
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